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Compound of Interest

Compound Name: C.I. Direct Brown 1

Cat. No.: B1581572

Abstract

This technical guide provides a summary of the available physicochemical data for the trisazo
dye, C.l. Direct Brown 1 (CAS 3811-71-0). Due to a lack of publicly available experimental
spectra, this document presents expected spectroscopic characteristics for Ultraviolet-Visible
(UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) analysis based on the known
chemical structure. Detailed, generalized experimental protocols for obtaining these spectra
are provided for researchers in analytical chemistry and drug development. A logical workflow
for the spectroscopic characterization of a solid, water-soluble dye is also presented.

Introduction

C.l. Direct Brown 1, also known by its Colour Index number 30045, is a trisazo dye used in the
textile, paper, and leather industries.[1][2][3] Its molecular structure, rich in aromatic rings, azo
linkages, and auxochromic groups, dictates its color and binding properties. Spectroscopic
analysis is fundamental to confirming the identity, purity, and structural integrity of such
compounds. This document serves as a reference for the expected spectroscopic signature of
C.l. Direct Brown 1 and provides standardized methodologies for its analysis.

Physicochemical Properties

A summary of the known physicochemical properties of C.I. Direct Brown 1 is presented in
Table 1. This data is essential for sample preparation and interpretation of spectroscopic
results. The dye is a brown powder, soluble in water and ethanol.[1][4]
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Table 1: Physicochemical Properties of C.l. Direct Brown 1

Property Value Reference(s)
C.l. Name Direct Brown 1 [5]

C.l. Number 30045 [31[41[5]

CAS Number 3811-71-0 [2][4]1[5]
Molecular Formula C31H22NsNaz206S [41[5]
Molecular Weight 680.60 g/mol [2][41[5]
Appearance Brown Powder [2][5]

Soluble in water (orange-
Solubility brown solution), soluble in [1][2]

ethanol

Spectroscopic Data (Expected)

As of the date of this publication, specific experimental UV-Vis, IR, and NMR spectra for C.I.
Direct Brown 1 are not readily available in the public domain. The following sections and
tables describe the expected spectral characteristics based on its known chemical structure as
a complex trisazo dye.

UV-Visible (UV-Vis) Spectroscopy

Azo dyes are characterized by their strong absorption in the visible region of the
electromagnetic spectrum, which arises from 11— 11* electronic transitions within the extended
conjugated system of aromatic rings and azo groups (-N=N-). For a trisazo dye like C.l. Direct
Brown 1, a broad absorption band is expected, leading to its characteristic brown color.

Table 2: Expected UV-Vis Absorption Data for C.l. Direct Brown 1
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Parameter Expected Value

Rationale

Amax (Visible) 400 - 600 nm

Corresponds to the 11— 11*
transitions in the extended
trisazo chromophore. The
broadness is due to multiple
overlapping electronic
transitions.[6][7]

Amax (UV) 250 - 350 nm

Corresponds to 1t - 1t*
transitions within the individual

aromatic ring systems.[6]

Solvent Water or Ethanol

C.l. Direct Brown 1 is soluble

in these polar solvents.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
expected characteristic absorption bands for C.l. Direct Brown 1 are based on the vibrations

of its constituent chemical bonds.

Table 3: Expected Characteristic IR Absorption Bands for C.l. Direct Brown 1
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Wavenumber . . .
( 1 Vibration Type Functional Group Reference(s)
cm-
O-H stretch, N-H Phenolic -OH, Amino -
3500 - 3200 [8][°]
stretch NH:2
3100 - 3000 C-H stretch Aromatic C-H [10][11]
Aromatic ring skeletal
1620 - 1580 C=C stretch o [10][11]
vibrations
1500 - 1400 N=N stretch Azo group [81[12]
S=0 stretch
) Sulfonate group (-
~1200 & ~1040 (asymmetric & S05) [9]
-
symmetric)
1350 - 1250 C-O stretch Phenolic C-O [8]

Aromatic ring
900 - 650 C-H out-of-plane bend o [11]
substitution patterns

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. Due to the complexity and low symmetry of C.l. Direct Brown 1, its *H and 13C
NMR spectra are expected to be complex, with many overlapping signals, particularly in the
aromatic region.

Table 4: Expected NMR Spectral Regions for C.lI. Direct Brown 1
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Chemical Shift (3)
ppm

Spectrum

Proton/Carbon
Type

Rationale

1H NMR 6.5-85

Aromatic Protons (Ar-
H)

Protons on the
multiple benzene and
biphenyl rings are
deshielded by the
aromatic ring current.
[10][13][14]

1H NMR Broad, exchangeable

-OH, -NH:2

Protons on
heteroatoms; signals
are often broad and
their position is
concentration and

solvent dependent.

13C NMR 110- 160

Aromatic Carbons (Ar-
C)

Carbons within the
aromatic rings,
including those
bonded to N, O, and
S, will resonate in this
typical downfield
region.[10][13]

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid,

water-soluble dye such as C.l. Direct Brown 1.

UV-Vis Spectroscopy Protocol

 Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

e Sample Preparation:

o Prepare a stock solution by accurately weighing approximately 10 mg of C.I. Direct

Brown 1 and dissolving it in 100 mL of deionized water or spectroscopic grade ethanol in
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a volumetric flask.

o Prepare a dilute solution (e.g., in the range of 1-10 mg/L) from the stock solution to ensure
the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

o Data Acquisition:

[¢]

Use matched quartz cuvettes (1 cm path length).

o

Fill the reference cuvette with the solvent (deionized water or ethanol).

[e]

Record a baseline spectrum with the solvent in both cuvettes.

(¢]

Replace the solvent in the sample cuvette with the dye solution.

[¢]

Scan the sample over a wavelength range of 200-800 nm.

[¢]

Identify the wavelength(s) of maximum absorbance (Amax).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Sample Preparation:

o Thoroughly dry the C.I. Direct Brown 1 sample and spectroscopic grade potassium
bromide (KBr) powder in an oven to remove moisture.

o In an agate mortar, grind 1-2 mg of the dye sample until it is a fine, uniform powder.

o Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly
with the sample.

o Transfer the mixture to a pellet press die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Data Acquisition:
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[e]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o

Acquire a background spectrum of the ambient atmosphere.

[¢]

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm~L,

[¢]

Process the spectrum (e.g., baseline correction) as needed.

NMR Spectroscopy Protocol

 Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400
MHz or higher).

e Sample Preparation:

o

Accurately weigh 5-20 mg of C.I. Direct Brown 1 for *H NMR (or 20-50 mg for 13C NMR)
into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the dye's water
solubility, deuterium oxide (Dz0) is a primary choice. DMSO-ds could also be used.

o Ensure the sample is fully dissolved, using gentle vortexing if necessary.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

o Data Acquisition:

(¢]

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve high homogeneity and resolution.

[e]

Acquire the *H NMR spectrum. For D20 solutions, the solvent signal may need to be
suppressed.
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o Acquire the proton-decoupled *3C NMR spectrum. This will require a significantly longer

acquisition time than the *H spectrum.

o Process the data (Fourier transform, phase correction, baseline correction, and

referencing).

Logical Workflow Visualization

The general workflow for the complete spectroscopic characterization of a dye sample like C.I.
Direct Brown 1 is illustrated below. This process ensures a systematic approach from sample

receipt to final data analysis.

Sample Preparation

Receive Solid Dye Sample
(C.1. Direct Brown 1)

Prepare Dilute Aqueous Solution Grind with KBr Dissolve in D20
(1-10 mg/L) (2:100 ratio) (10-30 mg/mL)

|
\

Data Acquisition

Y

GV—Vis Spectrophotomete) GT—IR Spectromete) E\IMR Spectromete)
/ \

/ \

/ Data Anilysis \
Identify Amax Identify Functional Groups Assign Chemical Shifts
(Absorbance vs. Wavelength) (Transmittance vs. Wavenumber) (Intensity vs. ppm)

l

Compile Spectroscopic Report

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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